3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime
Overview
Description
3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a methylamino group, and a fluorobenzyl oxime moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the introduction of the methylamino group, and the attachment of the fluorobenzyl oxime moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The thiazole ring and the fluorobenzyl moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can generate a variety of derivatives with different functional groups.
Scientific Research Applications
3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with a thiazole ring, such as thiazolidines and thiazoles, share structural similarities and exhibit diverse biological activities.
Oxime Derivatives:
Uniqueness
3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research and exploration of this compound can lead to new discoveries and advancements in science and industry.
Properties
IUPAC Name |
(3E)-3-[(2-fluorophenyl)methoxyimino]-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2S/c1-16-14-17-8-13(21-14)12(19)6-7-18-20-9-10-4-2-3-5-11(10)15/h2-5,7-8H,6,9H2,1H3,(H,16,17)/b18-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQGHEWXOLLFSS-CNHKJKLMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(S1)C(=O)CC=NOCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC=C(S1)C(=O)C/C=N/OCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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